(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(PYRIDIN-2-YL)PROP-2-EN-1-ONE
Overview
Description
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(PYRIDIN-2-YL)PROP-2-EN-1-ONE is a synthetic organic compound that features a benzodioxole and pyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(PYRIDIN-2-YL)PROP-2-EN-1-ONE typically involves the condensation of a benzodioxole derivative with a pyridine derivative under basic or acidic conditions. Common reagents might include aldehydes or ketones as starting materials, with catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of alcohols or amines, depending on the specific functional groups present.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(PYRIDIN-2-YL)PROP-2-EN-1-ONE could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with benzodioxole and pyridine moieties are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(PYRIDIN-2-YL)PROP-2-EN-1-ONE would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(PYRIDIN-2-YL)PROP-2-EN-1-ONE: shares structural similarities with other benzodioxole and pyridine-containing compounds.
Benzodioxole derivatives: Known for their potential biological activities, including antimicrobial and anticancer properties.
Pyridine derivatives: Widely used in medicinal chemistry for their diverse pharmacological effects.
Uniqueness
The uniqueness of this compound lies in its specific combination of benzodioxole and pyridine moieties, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-pyridin-2-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-13(12-3-1-2-8-16-12)6-4-11-5-7-14-15(9-11)19-10-18-14/h1-9H,10H2/b6-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFJNYDTJPKYMC-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328279 | |
Record name | (E)-3-(1,3-benzodioxol-5-yl)-1-pyridin-2-ylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662596 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18451-58-6 | |
Record name | (E)-3-(1,3-benzodioxol-5-yl)-1-pyridin-2-ylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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